Enabling Patent-Backed Kinase Inhibitor Synthesis: A Unique Intermediate for NIK and BCL6 Programs
Methyl 2-amino-5-bromo-3-methoxybenzoate is a critical and specifically claimed intermediate in the synthesis of small molecule inhibitors targeting NF-κB Inducing Kinase (NIK) and B-Cell Lymphoma 6 (BCL6) . Its role is demonstrated by its inclusion in key patent applications (WO2020239999A1, WO2018215798A1) [1]. This provides direct, verifiable evidence of its utility in generating high-value therapeutic candidates, differentiating it from generic intermediates lacking such specific patent citations.
| Evidence Dimension | Documented Use as a Synthetic Intermediate in High-Value Drug Discovery Programs |
|---|---|
| Target Compound Data | Explicitly claimed/used as a precursor in patented synthetic routes for NIK and BCL6 inhibitors |
| Comparator Or Baseline | General building blocks (e.g., Methyl 2-amino-5-bromobenzoate) without such specific, high-profile patent linkages |
| Quantified Difference | Qualitative: Direct patent linkage vs. none |
| Conditions | Analysis of patent documents WO2020239999A1 and WO2018215798A1 |
Why This Matters
This linkage de-risks procurement by confirming the compound's established role in active pharmaceutical development pipelines, as opposed to a speculative use.
- [1] WIPO. (2019). WO2020239999A1 - Small Molecule Inhibitors of NF-κB Inducing Kinase. Patent Application. View Source
